Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate
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Overview
Description
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate typically involves the reaction of benzo[D]isoxazole derivatives with ethyl 2-(dimethylamino)acetate under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate can be compared with other isoxazole derivatives, such as:
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(methylamino)acetate
- Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(ethylamino)acetate
These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate, with the CAS number 1007885-52-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzo[D]isoxazole derivatives with dimethylaminoacetate under controlled conditions. Various methods, including cyclocondensation reactions, have been explored to optimize yield and purity .
This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Compounds in this class have shown varying degrees of inhibition against both mosquito and human AChE, indicating potential applications in pest control and therapeutic uses in neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of specific structural features in determining the biological efficacy of this compound:
- Dimethylamino Group : The presence of a dimethylamino moiety is critical for AChE inhibition. Variations in substituents on the benzene ring can significantly affect potency and selectivity against different AChE isoforms .
- Hydrophobic Interactions : The hydrophobic character of the compound influences its solubility and bioavailability, impacting its overall efficacy. Compounds with larger hydrophobic substituents tend to exhibit reduced solubility but increased binding affinity .
Case Studies
- Insecticidal Activity : In a study evaluating various derivatives, this compound demonstrated significant insecticidal activity against Aedes aegypti, with an IC₅₀ value comparable to established insecticides .
- Neuroprotective Effects : Research exploring neuroprotective properties indicated that this compound could mitigate oxidative stress in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds.
Compound | AChE Inhibition (IC₅₀ μM) | Insecticidal Activity | Neuroprotective Effects |
---|---|---|---|
This compound | 4.4 | High | Moderate |
Compound A (similar structure) | 7.0 | Moderate | Low |
Compound B (different substituent) | 10.5 | Low | High |
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-4-17-13(16)12(15(2)3)11-9-7-5-6-8-10(9)18-14-11/h5-8,12H,4H2,1-3H3 |
InChI Key |
NCJMFNRTPXPAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NOC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
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